EB 47

PARP-1 allostery DNA repair inhibitor classification

EB 47 is a unique Type I allosteric PARP-1 probe that induces pro‑retention conformation, increasing DNA binding affinity—distinct from Type II (olaparib) and Type III (veliparib) inhibitors. 9.1‑fold selectivity over tankyrase 2 minimizes Wnt pathway off‑targets. High aqueous solubility (dihydrochloride) enables easy IV/IP dosing for acute ischemia‑reperfusion studies. The definitive tool for dissecting PARP‑1‑specific functions. Order high‑purity EB 47 today.

Molecular Formula C₂₄H₂₇N₉O₆
Molecular Weight 537.53
CAS No. 366454-36-6
Cat. No. B1147141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEB 47
CAS366454-36-6
Synonyms5’-Deoxy-5’-[4-[2-[(2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5’-oxoadenosine;  4-[1-(6-Amino-9H-purin-9-yl)-1-deoxy-β-D-_x000B_ribofuranuronoyl]-N-(2,3-dihydro-1-oxo-1H-isoindol-4-yl)-1-piperazineacetamide
Molecular FormulaC₂₄H₂₇N₉O₆
Molecular Weight537.53
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O
InChIInChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EB 47 (CAS 366454-36-6): A Potent, Adenosine-Substituted PARP‑1/ARTD‑1 Inhibitor with Distinct Allosteric Properties


EB 47 is an adenosine‑substituted isoindolinone that acts as a potent and selective inhibitor of poly(ADP‑ribose) polymerase‑1 (PARP‑1, also designated ARTD‑1), with a reported IC50 value of 45 nM [1]. It mimics the NAD⁺ substrate, extending from the nicotinamide to the adenosine subsite within the PARP‑1 catalytic domain [2]. Beyond simple catalytic inhibition, EB 47 exhibits a unique allosteric profile that distinguishes it from many clinically advanced PARP inhibitors [3]. The compound has demonstrated cytoprotective effects in cellular models of oxidative damage and reduces infarct volume in rodent models of ischemia‑reperfusion injury .

Why EB 47 Cannot Be Interchanged with Other PARP‑1 Inhibitors Without Sacrificing Allosteric Profile and Functional Outcomes


Although several small molecules inhibit the catalytic activity of PARP‑1, they diverge markedly in their effects on the enzyme's allosteric regulation and DNA‑binding dynamics [1]. EB 47 belongs to a distinct class (Type I) that induces a 'pro‑retention' conformation, dramatically increasing PARP‑1's affinity for DNA lesions [2]. In contrast, widely used clinical inhibitors such as olaparib and talazoparib fall into Type II, while rucaparib, niraparib, and veliparib are Type III, each with differing impacts on chromatin retention and trapping potency [3]. Consequently, substituting EB 47 with another PARP‑1 inhibitor changes the molecular mechanism of action beyond mere catalytic blockade, which can lead to divergent cellular and in vivo phenotypes [4].

Quantitative Evidence Differentiating EB 47 from Competing PARP‑1 Inhibitors


Allosteric Classification: EB 47 Is a Type I 'Pro‑Retention' Inhibitor, Distinct from Type II and Type III Compounds

EB 47 is classified as a Type I allosteric inhibitor that destabilizes the αC and αF helices of the PARP‑1 catalytic domain, leading to a large increase in the enzyme's affinity for DNA lesions [1]. This contrasts with Type II inhibitors (e.g., olaparib, talazoparib), which are non‑allosteric and cause only a small increase in DNA affinity, and Type III inhibitors (e.g., rucaparib, niraparib, veliparib), which are allosteric but decrease DNA affinity [2].

PARP-1 allostery DNA repair inhibitor classification

Selectivity Profile: EB 47 Displays >9‑Fold Preference for PARP‑1 over ARTD5 (TNKS2)

EB 47 potently inhibits PARP‑1/ARTD‑1 with an IC50 of 45 nM, while showing only modest activity against the related tankyrase ARTD5 (TNKS2) with an IC50 of 410 nM, yielding a selectivity ratio of 9.1 [1]. In contrast, the clinical PARP inhibitor rucaparib inhibits tankyrases with IC50 values of 24 and 14 nM for TNKS1 and TNKS2, respectively, making it more promiscuous [2].

PARP selectivity tankyrase off-target activity

In Vivo Efficacy: EB 47 Reduces Infarct Volume in Rodent Models of Ischemia‑Reperfusion

EB 47 (administered i.v. or i.p.) significantly reduces infarct volume in a rat transient middle cerebral artery occlusion (MCAO) model of stroke, as well as in a cardiac reperfusion model . While many PARP inhibitors have been tested in similar models, the magnitude of protection varies widely. For example, the Type III inhibitor veliparib required higher doses and showed less consistent efficacy in comparable MCAO studies .

Ischemia-reperfusion injury stroke model cardioprotection

Water Solubility: EB 47 Dihydrochloride Formulation Achieves High Aqueous Solubility for In Vivo Dosing

The dihydrochloride salt of EB 47 (CAS 1190332‑25‑2) exhibits excellent water solubility (>50 mg/mL in water), enabling preparation of concentrated stock solutions for in vivo administration without the use of organic co‑solvents . This contrasts with several other PARP inhibitors that have limited aqueous solubility, such as olaparib, which requires formulation in 10% DMSO/30% PEG‑400 for in vivo studies .

Solubility formulation in vivo dosing

EB 47: Recommended Research and Preclinical Applications Based on Quantitative Evidence


Dissecting PARP‑1 Allosteric Regulation in DNA Repair and Chromatin Biology

Use EB 47 as a Type I allosteric probe to induce the 'pro‑retention' conformation of PARP‑1 and increase its affinity for DNA breaks and nucleosomes . Compare outcomes with Type II (e.g., olaparib) or Type III (e.g., veliparib) inhibitors to delineate the biological consequences of differential chromatin retention. This approach is validated by recent single‑molecule studies showing that EB‑47 greatly enhances PARP‑1 binding to undamaged nucleosomes .

Preclinical Modeling of Ischemia‑Reperfusion Injury and Neuroprotection

EB 47 has demonstrated robust reduction of infarct volume in rat models of stroke (transient MCAO) and cardiac reperfusion . Its high water solubility (as the dihydrochloride salt) facilitates reliable intravenous or intraperitoneal dosing without the need for complex vehicle formulations . These features make EB 47 an ideal tool for acute in vivo studies of PARP‑1‑mediated cell death and tissue protection.

Selective Inhibition of PARP‑1 over Tankyrases in Cancer and Wnt Signaling Research

When investigating PARP‑1‑specific functions in DNA repair, transcriptional regulation, or synthetic lethality, EB 47's 9.1‑fold selectivity over ARTD5 (tankyrase 2) minimizes confounding effects on Wnt/β‑catenin signaling . In contrast, inhibitors like rucaparib potently inhibit tankyrases, potentially altering cellular phenotypes unrelated to PARP‑1. EB 47 therefore enables cleaner interpretation of PARP‑1‑dependent mechanisms .

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